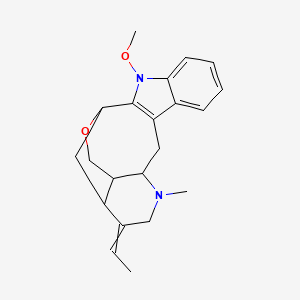

N-Methoxyanhydrovobasinediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEYGSAJRPIRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of N-Methoxyanhydrovobasinediol - A Review of Current Knowledge

For Immediate Release

Shanghai, China – December 7, 2025 – N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans, has garnered interest within the scientific community.[1][2] Despite this interest, a comprehensive understanding of its specific mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, knowledge surrounding this compound and to provide a framework for future research based on the pharmacological context of related compounds.

Current Understanding of this compound

This compound is classified as an indole alkaloid.[1] Preliminary information suggests its mode of action involves interactions with specific, yet unidentified, cellular receptors and enzymes, leading to the modulation of biochemical pathways.[1] These interactions are hypothesized to be the basis for its potential anti-inflammatory and anti-cancer activities.[1] However, at present, there is a conspicuous absence of detailed, peer-reviewed studies elucidating its specific molecular targets, binding affinities, and functional effects.

Inferred Mechanisms from Structurally Related Alkaloids

Given the lack of direct evidence, the pharmacological profile of this compound can be tentatively inferred by examining the mechanisms of other well-researched alkaloids isolated from Gelsemium elegans. This plant is a rich source of bioactive alkaloids known to possess potent neurotropic, anti-inflammatory, and analgesic properties. It is important to note that these are potential avenues for investigation and not confirmed mechanisms for this compound.

A logical workflow for investigating the mechanism of action of a novel natural product like this compound would typically follow a multi-step process, as outlined in the diagram below.

Future Directions and Unanswered Questions

The dearth of specific data on this compound presents a clear opportunity for further research. Key questions that need to be addressed include:

-

What are the primary molecular targets of this compound?

-

What are the binding affinities (e.g., Ki, Kd) of this compound for its targets?

-

Does this compound act as an agonist, antagonist, or allosteric modulator at its targets?

-

What are the downstream signaling pathways affected by this compound?

-

What are the detailed experimental protocols that can be used to robustly characterize its activity?

To answer these questions, a systematic pharmacological investigation is required. This would involve a comprehensive screening against a panel of receptors, enzymes, and ion channels, followed by detailed binding and functional assays for any identified targets.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the activities of related alkaloids, which are known to modulate neurotransmitter receptors.

Conclusion

While the current body of scientific literature does not permit the construction of an in-depth technical guide on the mechanism of action of this compound, the compound remains a person of interest for drug discovery and development. Its structural classification as an indole alkaloid from a medicinally significant plant genus suggests a high probability of biological activity. Future research efforts, guided by systematic pharmacological screening and mechanistic studies, are essential to unlock the therapeutic potential of this enigmatic molecule. The scientific community awaits such studies to populate the existing knowledge vacuum.

References

Unveiling N-Methoxyanhydrovobasinediol: A Technical Guide to its Discovery and Isolation from Gelsemium elegans

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and isolation of N-methoxyanhydrovobasinediol, a notable alkaloid from the plant Gelsemium elegans. This document details the original discovery and outlines a modern experimental protocol for its extraction and purification, supported by quantitative data and procedural diagrams to facilitate replication and further research.

Introduction

Gelsemium elegans, a plant known for its complex array of indole (B1671886) alkaloids, has been a subject of significant phytochemical investigation. Among the numerous compounds isolated from this species is this compound, an akuammiline-related alkaloid. Its discovery has contributed to the broader understanding of the chemical diversity within Gelsemium species. This guide serves as a technical resource for researchers interested in the natural product chemistry of Gelsemium elegans and the specific methodologies for isolating its constituents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its isolation and characterization.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₂ | Commercial Supplier Data |

| Molecular Weight | 338.4 g/mol | Commercial Supplier Data |

| Class | Indole Alkaloid (Akuammiline-related) | 1989 Phytochemistry Publication |

Discovery and Initial Isolation (1989)

The initial discovery of this compound was reported in a 1989 publication in the journal Phytochemistry. The researchers isolated this novel alkaloid from an extract of the whole plant of Gelsemium elegans. The structure and stereochemistry were elucidated using spectroscopic methods of the time. While the detailed experimental protocol from the original publication is not fully available, the general approach would have involved classical natural product isolation techniques.

Modern Isolation Protocol from Gelsemium elegans

Subsequent studies, such as a 2006 report in the Journal of Natural Products, have described the isolation of this compound as part of a broader phytochemical analysis of the stems and leaves of Gelsemium elegans. The following is a detailed experimental protocol synthesized from typical alkaloid isolation procedures for this plant.

Plant Material and Extraction

-

Plant Material: Dried and powdered stems and leaves of Gelsemium elegans.

-

Extraction:

-

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent such as ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal components.

-

The acidic aqueous layer, containing the protonated alkaloids, is basified with a base (e.g., NH₄OH) to a pH of approximately 9-10.

-

The basified solution is then extracted with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) to obtain the crude alkaloid fraction.

-

Chromatographic Purification

The crude alkaloid mixture is a complex combination of structurally similar compounds, necessitating multi-step chromatographic separation.

-

Silica (B1680970) Gel Column Chromatography:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) (CHCl₃) and methanol (MeOH), with the percentage of MeOH gradually increasing.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions containing this compound, as identified by TLC comparison with a reference standard or by preliminary spectroscopic analysis, are pooled and further purified.

-

Reversed-phase preparative HPLC is often used for the final purification step. A C18 column is typical, with a mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) and water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.

-

Characterization

The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure and stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the key workflows in the isolation and characterization of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Logical relationship of this compound to its source and chemical class.

Quantitative Data

The following table summarizes the expected yields at different stages of the isolation process, based on typical alkaloid extractions from Gelsemium species. Actual yields may vary depending on the specific plant material and experimental conditions.

| Stage | Input Material | Output | Yield (%) |

| Extraction | 1 kg Dried Plant Material | ~50 g Crude Methanolic Extract | ~5.0% |

| Acid-Base Partition | 50 g Crude Extract | ~5 g Crude Alkaloid Fraction | ~10.0% (of crude extract) |

| Chromatography | 5 g Crude Alkaloids | Milligram quantities of pure compound | Variable |

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound from Gelsemium elegans. By presenting the historical context, a modern experimental protocol, and clear visual workflows, this document aims to equip researchers with the necessary information to undertake further studies on this and other related alkaloids. The provided methodologies can be adapted and optimized for various research purposes, from phytochemical screening to the development of new therapeutic agents.

An In-Depth Technical Guide to N-Methoxyanhydrovobasinediol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectral data. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is classified as a monoterpenoid indole alkaloid. Its chemical structure is characterized by a pentacyclic framework incorporating an indole nucleus.

Chemical Name: this compound Molecular Formula: C₂₁H₂₆N₂O₂ Molecular Weight: 338.44 g/mol CAS Number: 125180-42-9

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are essential for the definitive identification and structural confirmation of the molecule. The data presented here is based on the findings of Xu et al. (2006)[1][2][3][4][5].

Table 2: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Data not fully available in search results |

Table 3: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data not fully available in search results |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data of this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |

| ESI | 339.2067 | Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 5: Infrared (IR) Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.

Table 6: UV-Visible Absorption Maxima of this compound

| Solvent | λmax (nm) | Reference |

| Data not available |

Experimental Protocols

Isolation of this compound from Gelsemium elegans

The following is a generalized workflow for the isolation of alkaloids from Gelsemium elegans, based on common practices in natural product chemistry. Specific details for this compound may vary.

Methodology:

-

Extraction: The dried and powdered plant material of Gelsemium elegans is extracted with a suitable solvent like methanol or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents.

-

Chromatography: The enriched alkaloid fraction is then purified using a combination of chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure this compound.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess potential anti-inflammatory and anticancer activities. The exact mechanisms of action are still under investigation, but preliminary studies suggest the involvement of interactions with specific cellular receptors and enzymes.

Potential Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound based on the known activities of similar indole alkaloids.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide provides a summary of its chemical structure and properties based on currently available information. Further research is warranted to fully elucidate its physicochemical characteristics, detailed biological activities, and mechanisms of action.

References

N-Methoxyanhydrovobasinediol: A Technical Overview of a Rare Indole Alkaloid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid of interest. This document summarizes its fundamental physicochemical properties and explores its potential biological activities based on the broader context of related natural products.

Core Physicochemical Data

This compound is a naturally occurring compound isolated from plants of the Gelsemium genus, notably Gelsemium elegans. Its core identifiers and molecular properties are summarized below.

| Property | Value | Citation |

| CAS Number | 125180-42-9 | |

| Molecular Formula | C₂₁H₂₆N₂O₂ | |

| Molecular Weight | 338.44 g/mol |

Biological Activity and Therapeutic Potential: An Extrapolation from Related Alkaloids

Potential Anti-inflammatory and Analgesic Effects

Alkaloids isolated from Gelsemium elegans have demonstrated analgesic and anti-inflammatory properties in animal models. The underlying mechanism for some of these alkaloids is thought to involve interaction with GABA receptors.

Potential Anticancer Activity

Several indole alkaloids have been investigated for their cytotoxic effects against various cancer cell lines. While specific data for this compound is unavailable, related compounds from the same plant source have shown promise in preclinical studies.

Potential Anxiolytic and Neuroprotective Effects

Certain alkaloids from Gelsemium elegans have been shown to exhibit anxiolytic effects, potentially through agonist activity at glycine (B1666218) receptors. This suggests a possible role for related compounds in modulating neuronal activity.

Future Directions and a Call for Research

The information available on the broader class of Gelsemium alkaloids suggests that this compound is a compound of significant interest for further pharmacological investigation. To fully elucidate its therapeutic potential, dedicated studies are required to:

-

Determine its specific mechanism of action.

-

Evaluate its efficacy and cytotoxicity in relevant in vitro and in vivo models.

-

Identify its molecular targets and signaling pathways.

Due to the absence of specific experimental data for this compound, the inclusion of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams, as originally requested, is not possible at this time. The following diagram illustrates a generalized workflow for the future investigation of this and other novel natural products.

Caption: A generalized workflow for natural product drug discovery.

This document serves as a foundational guide to this compound based on currently available information. It is intended to stimulate further research into this promising, yet understudied, natural compound. The scientific community is encouraged to undertake the necessary experimental work to unlock its full potential.

Potential Therapeutic Targets of N-Methoxyanhydrovobasinediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, particularly Gelsemium elegans, has garnered interest for its potential therapeutic properties.[1] Preliminary investigations suggest that this class of compounds may possess both anti-inflammatory and anticancer activities, making it a candidate for further pharmacological investigation and drug development. This technical guide aims to consolidate the current understanding of the potential therapeutic targets of this compound, drawing upon data from related alkaloids and established signaling pathways associated with its putative biological effects. Due to a lack of direct quantitative data for this compound, this document leverages information on analogous compounds to infer potential mechanisms of action, highlighting the need for further targeted research.

Introduction

This compound is an indole alkaloid, a class of compounds known for a wide range of biological activities.[2] Alkaloids derived from Gelsemium elegans have been traditionally used in some cultures and are now being scientifically explored for their analgesic, anti-inflammatory, and immunomodulatory properties.[3] This guide will explore the plausible therapeutic targets of this compound by examining the known mechanisms of related compounds and the key signaling pathways implicated in its potential anti-inflammatory and anticancer effects.

Putative Therapeutic Targets and Mechanisms of Action

While direct experimental evidence for this compound is limited, the broader family of Gelsemium alkaloids offers insights into its potential mechanisms.

Anti-Inflammatory Activity

The anti-inflammatory potential of alkaloids from Gelsemium elegans is a recurring theme in the literature.[3][4] A plausible mechanism for this activity is the modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Methoxyanhydrovobasinediol: Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a monoterpenoid indole (B1671886) alkaloid (MIA) that has been isolated from the plant Gelsemium elegans[1], a species known for its complex and diverse alkaloid profile. As a member of the vobasine (B1212131) class of alkaloids, it shares a common biosynthetic origin with many other pharmacologically significant compounds. This technical guide provides a comprehensive overview of the natural source of this compound, a plausible biosynthetic pathway, and detailed experimental protocols for its isolation and quantification. The information presented herein is intended to support further research into the pharmacology, biosynthesis, and potential therapeutic applications of this and related alkaloids.

Natural Source

This compound is a naturally occurring alkaloid found in the plant species Gelsemium elegans, belonging to the family Loganiaceae. This plant is a well-known source of a wide array of structurally diverse indole alkaloids, many of which exhibit significant biological activities. The distribution of this compound and other alkaloids can vary in different parts of the plant, such as the roots, stems, and leaves[2].

Biosynthesis Pathway

The biosynthesis of this compound is believed to follow the general pathway for monoterpenoid indole alkaloids, originating from the amino acid tryptophan and the monoterpenoid secologanin (B1681713). While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be constructed based on the established biosynthesis of related vobasine alkaloids.

The initial steps involve the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin to form strictosidine, the universal precursor for all MIAs[3][4]. Strictosidine then undergoes a series of rearrangements and enzymatic transformations to yield the vobasine skeleton. The formation of the characteristic N-methoxy and anhydrovobasinediol structure likely involves specific tailoring enzymes such as methyltransferases, hydroxylases, and dehydratases in the terminal steps of the pathway.

Proposed Biosynthetic Pathway of this compound

Quantitative Data on Alkaloid Isolation from Gelsemium elegans

Several studies have reported the isolation and quantification of alkaloids from Gelsemium elegans. The following table summarizes the yield of this compound and other co-isolated alkaloids from a representative study.

| Alkaloid | Yield (mg) from 350 mg crude extract | Purity (%) | Reference |

| 14-hydroxygelsenicine | 12.1 | 97.4 | [5] |

| Sempervirine | 20.8 | 98.9 | [5] |

| 19-(R)-hydroxydihydrogelelsevirine | 10.1 | 98.5 | [5] |

| Koumine | 50.5 | 99.0 | [5] |

| Gelsemine | 32.2 | 99.5 | [5] |

| Gelselvirine | 50.5 | 96.8 | [5] |

| 11-hydroxyhumanmantenine | 12.5 | 85.5 | [5] |

| This compound | Not explicitly quantified in this study, but isolated. | - | [1] |

Experimental Protocols

General Alkaloid Extraction

A general procedure for the extraction of total alkaloids from Gelsemium elegans is as follows:

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., stems and leaves) is subjected to extraction.

-

Extraction: The powdered material is extracted with ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in water and acidified with H₂SO₄ to a pH of approximately 4. This acidic solution is then partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The aqueous phase, containing the protonated alkaloids, is collected.

-

Alkaloid Precipitation: The acidic aqueous phase is basified with Na₂CO₃ to a pH of about 10. This causes the alkaloids to precipitate out of the solution.

-

Final Extraction: The basified solution is then extracted with chloroform (B151607) to yield the crude alkaloid extract after evaporation of the solvent[1].

Isolation by High-Speed Counter-Current Chromatography (HSCCC) and Preparative HPLC

A more refined method for the isolation of specific alkaloids, including those related to this compound, involves a combination of HSCCC and preparative HPLC[5].

-

HSCCC System: A two-phase solvent system is prepared, for example, consisting of a 1% triethylamine (B128534) aqueous solution, n-hexane, ethyl acetate, and ethanol (e.g., in a 4:2:3:2 volume ratio).

-

Separation: The crude alkaloid extract (e.g., 350 mg) is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC column. The separation is performed at a specific rotational speed and flow rate.

-

Fraction Collection: The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.

-

Preparative HPLC: The fractions obtained from HSCCC are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water with a modifier like triethylamine).

-

Compound Identification: The purity of the isolated compounds is determined by analytical HPLC, and their structures are elucidated using spectroscopic methods such as ESI-MS, ¹H-NMR, and ¹³C-NMR[5].

Experimental Workflow for Alkaloid Isolation

Conclusion

This compound is a constituent of Gelsemium elegans, a plant rich in diverse indole alkaloids. Its biosynthesis is rooted in the well-established monoterpenoid indole alkaloid pathway, with its unique structural features likely arising from specific tailoring enzymes in the later stages. The detailed experimental protocols provided for extraction and isolation offer a solid foundation for further research into this and other alkaloids from Gelsemium elegans. A deeper understanding of the biosynthesis and pharmacology of this compound will be crucial for exploring its potential applications in drug discovery and development.

References

- 1. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 2. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]

- 3. Vobasine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of N-Methoxyanhydrovobasinediol: A Technical Guide

Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS) for N-Methoxyanhydrovobasinediol did not yield any publicly available results. The following technical guide is a template designed for researchers, scientists, and drug development professionals, outlining the standard presentation of such data and associated methodologies. The provided tables contain placeholder data, and the diagrams illustrate hypothetical scenarios.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound would be heavily reliant on one and two-dimensional NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound (Placeholder Data) (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.50 | d | 8.0 | 1H | H-9 |

| 7.20 | t | 7.5 | 1H | H-11 |

| 7.10 | t | 7.5 | 1H | H-10 |

| 6.90 | d | 8.0 | 1H | H-12 |

| 4.50 | s | - | 1H | H-17 |

| 3.90 | s | - | 3H | N-OCH₃ |

| 3.60 | m | - | 1H | H-3 |

| 3.40 | dd | 12.0, 4.0 | 1H | H-5α |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Placeholder Data) (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 170.5 | C | C-22 |

| 140.0 | C | C-13 |

| 135.8 | C | C-8 |

| 128.2 | CH | C-11 |

| 121.0 | CH | C-10 |

| 119.5 | CH | C-9 |

| 110.0 | CH | C-12 |

| 80.5 | C | C-2 |

| 65.2 | CH₃ | N-OCH₃ |

| ... | ... | ... |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound (Placeholder Data)

| Ionization Mode | Mass Analyzer | Calculated m/z | Measured m/z | Molecular Formula |

| ESI+ | TOF | [M+H]⁺ 367.2016 | 367.2018 | C₂₁H₂₆N₂O₃ |

Experimental Protocols

NMR Spectroscopy

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe would be utilized for acquiring NMR spectra.

Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

Data Acquisition:

-

¹H NMR: Spectra would be acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

-

¹³C NMR: Spectra would be acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

-

2D NMR: COSY, HSQC, and HMBC experiments would be performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

Data Processing: All spectra would be processed using MestReNova (or similar software). The ¹H NMR spectra would be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm), and the ¹³C NMR spectra would be referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with a dual AJS ESI source would be used.

Sample Preparation: A stock solution of this compound would be prepared in methanol (B129727) at a concentration of 1 mg/mL. This would be further diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Data Acquisition: The sample would be introduced via direct infusion at a flow rate of 5 µL/min. The mass spectrometer would be operated in positive ion mode with a mass range of m/z 100-1000. The capillary voltage would be set to 3500 V, and the fragmentor voltage to 175 V.

Data Processing: Data would be acquired and processed using Agilent MassHunter software. The measured mass would be compared to the calculated mass for the protonated molecule [M+H]⁺ to confirm the elemental composition.

Visualizations

Experimental Workflow

Caption: Experimental workflow for spectroscopic data acquisition and analysis.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical signaling pathway involving this compound.

N-Methoxyanhydrovobasinediol: A Technical Guide on its Core Structure, Relation to Vobasine Alkaloids, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a distinct vobasine-type indole (B1671886) alkaloid naturally occurring in Gelsemium elegans. This technical guide provides a comprehensive overview of its chemical structure, isolation, and spectroscopic characterization. It further explores its relationship with other vobasine (B1212131) alkaloids and summarizes the known biological activities, primarily cytotoxicity and anti-inflammatory effects, of this class of compounds. Detailed experimental protocols for isolation and characterization are provided, alongside visualizations of its structural relationships and biosynthetic context to facilitate further research and drug development endeavors.

Introduction

Vobasine alkaloids represent a significant class of monoterpenoid indole alkaloids, characterized by a common structural skeleton biosynthetically derived from tryptophan. These compounds, isolated from various plant species, particularly within the Apocynaceae and Loganiaceae families, have garnered considerable interest due to their diverse and potent biological activities. This compound, a specific member of this family, has been identified as a constituent of the toxic plant Gelsemium elegans. This document serves as a technical resource, consolidating the available scientific data on this compound and placing it within the broader context of vobasine alkaloids.

Chemical Structure and Properties

This compound is distinguished by its core vobasine scaffold with specific modifications. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₆N₂O₂ |

| Molecular Weight | 338.45 g/mol |

| CAS Number | 125180-42-9 |

| Class | Vobasine Indole Alkaloid |

| Natural Source | Gelsemium elegans |

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated through extensive spectroscopic analysis. The key ¹H and ¹³C NMR data are presented below.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.25 | m | H-9, H-12 | |

| 6.85 | m | H-10, H-11 | |

| 5.40 | q | 6.5 | H-19 |

| 4.15 | d | 14.0 | H-21α |

| 3.95 | s | N-OMe | |

| 3.75 | d | 14.0 | H-21β |

| 3.40 | m | H-3, H-5α | |

| 3.10 | m | H-15 | |

| 2.80 | dd | 14.0, 4.0 | H-6α |

| 2.60 | s | N-Me | |

| 2.50 | m | H-14, H-16 | |

| 2.20 | m | H-6β, H-5β | |

| 1.65 | d | 6.5 | Me-18 |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 143.0 | C-13 |

| 138.5 | C-8 |

| 128.0 | C-12 |

| 122.0 | C-9 |

| 119.5 | C-10 |

| 118.0 | C-20 |

| 109.0 | C-11 |

| 97.0 | C-2 |

| 79.0 | C-7 |

| 63.0 | N-OMe |

| 60.0 | C-21 |

| 55.0 | C-5 |

| 42.5 | N-Me |

| 40.0 | C-3 |

| 35.0 | C-15 |

| 34.0 | C-16 |

| 32.0 | C-14 |

| 24.0 | C-6 |

| 12.5 | C-18 |

Relation to Other Vobasine Alkaloids

This compound shares the fundamental vobasine skeleton with other alkaloids in its class. The structural relationships primarily involve variations in functional groups and stereochemistry.

Experimental Protocols

Isolation of this compound from Gelsemium elegans

The following protocol is a generalized procedure for the extraction and isolation of alkaloids from Gelsemium elegans, from which this compound has been identified.

Methodological & Application

Dissolving N-Methoxyanhydrovobasinediol for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, such as Gelsemium elegans.[1][2] Alkaloids from this genus have garnered significant interest in pharmacology and drug development due to their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] Effective in vitro evaluation of this compound necessitates reliable and reproducible methods for its dissolution, ensuring accurate and meaningful results in cell-based and other biochemical assays.

This document provides detailed application notes and protocols for the dissolution of this compound for use in in vitro assays. These guidelines are based on the known physicochemical properties of related alkaloids and standard laboratory practices for handling poorly water-soluble compounds.

Data Presentation: Solubility and Stock Solution Parameters

As a hydrophobic compound, this compound is sparingly soluble in aqueous solutions but demonstrates good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for in vitro assays due to its high solubilizing capacity for nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.

| Parameter | Recommended Value/Solvent | Notes |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | ACS Reagent Grade or equivalent purity is recommended. |

| Other Potential Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Primarily for chemical analysis; DMSO is preferred for biological assays.[4] |

| Recommended Stock Concentration | 1-10 mM (to be determined empirically) | Start with a lower concentration and increase until saturation is observed. |

| Storage of Stock Solution | -20°C or -80°C in small aliquots | Protect from light and repeated freeze-thaw cycles. |

| Final Assay Concentration | Typically in the µM range (e.g., 1-100 µM) | The final DMSO concentration in the culture medium should be kept low, ideally ≤ 0.5%, to avoid solvent-induced cytotoxicity. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution. The exact maximum concentration should be determined empirically.

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Calibrated analytical balance

-

Warming bath (optional)

Procedure:

-

Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 338.44 g/mol .[2]

-

Mass (mg) = 10 mmol/L * Volume (L) * 338.44 g/mol * 1000 mg/g

-

For 1 mL of a 10 mM stock solution: Mass = 10 * 0.001 * 338.44 = 3.38 mg

-

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

-

Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by further vortexing can be attempted.

-

Visual Inspection: Visually inspect the solution to ensure that the compound is fully dissolved and there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed (37°C) cell culture medium

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Pre-warm the medium: Ensure the cell culture medium is pre-warmed to 37°C to minimize precipitation upon addition of the DMSO stock.

-

Serial Dilution (if necessary): For creating a range of concentrations, perform serial dilutions of the DMSO stock solution in fresh, sterile DMSO.

-

Dilution into Medium: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

-

Final Mixing: Continue to mix the solution for an additional 30 seconds.

-

Visual Inspection: Before adding to the cells, visually inspect the final working solution for any signs of precipitation or turbidity. If precipitation occurs, consider preparing a more dilute stock solution or using a lower final concentration in your assay.

-

Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium to account for any solvent-induced effects on the cells.

Mandatory Visualizations

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid sourced from plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Like other indole alkaloids, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] The proposed mechanism of action for this class of compounds involves interaction with specific cellular receptors and enzymes, leading to the modulation of key biochemical pathways that regulate cell homeostasis, proliferation, and apoptosis.[1]

These application notes provide detailed protocols for investigating the cytotoxic and signaling effects of this compound in various cancer cell lines. The methodologies described herein are standard assays for characterizing the in vitro efficacy and mechanism of action of novel chemical entities.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

The following table summarizes hypothetical IC50 values of this compound in a panel of human cancer cell lines after 48 hours of treatment, as determined by a cell viability assay.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 18.2 |

| HeLa | Cervical Cancer | 9.8 |

| HT-29 | Colorectal Adenocarcinoma | 25.1 |

| U-937 | Leukemia | 7.5 |

Table 2: Apoptosis Induction by this compound in HeLa Cells

This table presents hypothetical data on the percentage of apoptotic HeLa cells after 24-hour treatment with this compound, as measured by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle (DMSO) | 0.1% | 5.2 ± 0.8 | 2.1 ± 0.3 |

| This compound | 5 | 15.7 ± 2.1 | 4.3 ± 0.6 |

| This compound | 10 | 35.4 ± 3.5 | 10.2 ± 1.5 |

| This compound | 20 | 58.9 ± 4.2 | 22.7 ± 2.8 |

Table 3: Effect of this compound on Key Signaling Proteins in HeLa Cells

This table shows hypothetical relative protein expression levels in HeLa cells treated with this compound for 24 hours, as determined by Western blot analysis. Data is normalized to the vehicle control.

| Target Protein | Pathway | Relative Expression (Fold Change) |

| p-ERK/ERK | MAPK/ERK | 0.45 |

| p-JNK/JNK | MAPK/JNK | 2.8 |

| p-p38/p38 | MAPK/p38 | 2.5 |

| p-p65/p65 | NF-κB | 0.3 |

| Cleaved Caspase-3 | Apoptosis | 4.2 |

| Bcl-2 | Apoptosis | 0.6 |

| Bax | Apoptosis | 2.1 |

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step in cell-based assays is the proper dissolution of the test compound.

-

Solvent Selection : Due to the hydrophobic nature of many indole alkaloids, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[3] It is important to use a minimal concentration of DMSO in the final cell culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Protocol :

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term use.

-

For experiments, thaw an aliquot and dilute it with the appropriate cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound used.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

-

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.

-

Protocol :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the extent of apoptosis induced by this compound.

-

Principle : During apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Protocol :

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and activation of proteins involved in specific signaling pathways.

-

Protocol :

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-p65, p65, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Visualizations

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol in In Vivo Animal Studies

To the esteemed researchers, scientists, and drug development professionals,

This document aims to provide detailed application notes and protocols for the utilization of N-Methoxyanhydrovobasinediol in in vivo animal studies. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data regarding the in vivo application of this compound.

There are currently no published studies detailing its dosage, administration routes, efficacy, or safety in animal models. The broader class of vobasine (B1212131) alkaloids, to which this compound belongs, encompasses a wide range of compounds with diverse biological activities. While research exists on other vobasine alkaloids, this information cannot be directly extrapolated to determine safe and effective dosages for this compound.

Therefore, the following sections provide a generalized framework and best-practice guidelines for approaching the initial in vivo evaluation of a novel compound like this compound. These protocols are intended to serve as a starting point for researchers to design their own rigorous, ethically sound, and scientifically valid preclinical studies.

I. General Workflow for Preclinical Evaluation

Before initiating any in vivo experiments, a thorough preclinical evaluation is paramount. This typically involves a tiered approach, starting with in vitro assays to establish a foundational understanding of the compound's biological activity and potential mechanisms of action.

Caption: Generalized workflow for preclinical evaluation of a novel compound.

II. Proposed Experimental Protocols (General Framework)

The following protocols are generalized and must be adapted based on the specific research question, the chosen animal model, and the hypothesized therapeutic application of this compound.

A. Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Materials:

-

This compound (ensure purity and characterization)

-

Appropriate vehicle for solubilization (e.g., saline, DMSO, Tween 80)

-

Animal model (e.g., mice or rats, specify strain, age, and sex)

-

Standard laboratory equipment for dosing and observation

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose and a geometric progression of dose levels.

-

Dosing: Administer a single dose of this compound to a small group of animals (n=3-5 per group) at each dose level via the intended clinical route (e.g., intraperitoneal, oral gavage, intravenous). Include a vehicle control group.

-

Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose) and daily thereafter for 14 days. Record observations on mortality, body weight, food and water intake, and any behavioral or physiological changes.

-

Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

B. Protocol 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.

Materials:

-

This compound

-

Dosing and blood collection supplies

-

Analytical method for quantifying this compound in biological matrices (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single, non-toxic dose of this compound to a cohort of animals.

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Analysis: Analyze the concentration of this compound in plasma samples using a validated analytical method.

-

PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

III. Data Presentation

As no quantitative data for this compound is available, the following tables are presented as templates for organizing data once experiments are conducted.

Table 1: Maximum Tolerated Dose (MTD) Study Results

| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |

| Vehicle Control | 5 | 0/5 | None observed | +5.2 |

| Dose 1 | 5 | 0/5 | Mild lethargy at 1h | +4.8 |

| Dose 2 | 5 | 1/5 | Severe lethargy, piloerection | -2.1 |

| Dose 3 | 5 | 3/5 | Ataxia, seizures | -8.5 |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Units |

| Cmax | [Insert Value] | ng/mL |

| Tmax | [Insert Value] | h |

| AUC (0-t) | [Insert Value] | ng*h/mL |

| Half-life (t1/2) | [Insert Value] | h |

| Bioavailability (%) | [Insert Value] | % |

IV. Signaling Pathway Visualization (Hypothetical)

Given the lack of information on this compound, any depiction of a signaling pathway would be purely speculative. However, for illustrative purposes, a generic kinase signaling pathway diagram is provided below. Should future research elucidate the mechanism of action of this compound, this template can be adapted.

Caption: Hypothetical kinase signaling cascade.

The development of detailed application notes and protocols for this compound is currently hindered by the absence of published in vivo data. The information and templates provided herein offer a foundational guide for researchers to initiate their own investigations in a structured and scientifically rigorous manner. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare and ethics. As new data emerges, these protocols should be updated and refined.

Application Note & Protocol: Quantitative Analysis of N-Methoxyanhydrovobasinediol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for the quantification of N-Methoxyanhydrovobasinediol in various sample matrices. While direct analytical methods for this compound are not widely published, this guide adapts established protocols for structurally similar iboga alkaloids, such as ibogaine (B1199331) and noribogaine (B1226712). The provided methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a synthetic derivative of vobasine, an alkaloid found in plants of the Tabernaemontana genus. As a member of the iboga alkaloid family, it holds potential for research in pharmacology and drug development. Accurate and precise quantification of this analyte in biological and chemical samples is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This application note details recommended starting points for developing robust analytical methods for this compound.

The protocols described herein are based on methods successfully applied to the analysis of related alkaloids like ibogaine.[1][2][3][4] It is imperative that these methods are fully validated for the specific sample matrix and intended use.

Analytical Methods Overview

Three primary analytical techniques are presented for the quantification of this compound:

-

HPLC-UV: A widely accessible method suitable for routine analysis and purity assessment.

-

LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for complex biological matrices and low concentration samples.[4]

-

GC-MS: A reliable technique, particularly for volatile and thermally stable compounds, though derivatization may be required.[1]

The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Data Presentation: Quantitative Parameters for Related Iboga Alkaloids

The following table summarizes typical quantitative data from validated methods for ibogaine and its primary metabolite, noribogaine. These values can serve as a benchmark for the expected performance of the adapted methods for this compound.

| Parameter | HPLC-Fluorescence (Ibogaine & Noribogaine) | LC-MS/MS (Ibogaine & Noribogaine) | GC-MS (Ibogaine) |

| Limit of Detection (LOD) | ~0.5 ng/mL | 0.09 - 5 ng/mL[3] | 5 ng/mL[3] |

| Limit of Quantification (LOQ) | 0.89 - 2 µg/L[2] | 0.2 - 10 ng/mL | 5 - 10 ng/mL[3] |

| Linearity Range | 1 - 500 ng/mL | 1 - 1000 ng/mL[3] | 3 - 1000 ng/mL[3] |

| Accuracy (% Recovery) | 95.4 - 104%[2] | 93.2 - 112.9%[2] | Not Specified |

| Precision (%RSD) | 6.0 - 12.5%[2] | 5.8 - 14.8%[2] | 8 - 12.5%[1] |

| Extraction Recovery | > 94%[2] | 70.0 - 81.7%[2] | Not Specified |

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects. The following are general protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

4.1.1. Liquid-Liquid Extraction (LLE) - For Biological Fluids (Plasma, Urine)

-

To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

-

Alkalinize the sample to a pH of ~9.5 using a saturated solution of ammonium (B1175870) chloride or similar buffer.

-

Add 5 mL of an organic extraction solvent mixture, such as methylene (B1212753) chloride/isopropanol (95:5, v/v).[4]

-

Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase for the chosen analytical method (e.g., 100 µL of methanol (B129727)/water).

4.1.2. Solid-Phase Extraction (SPE) - For Cleaner Extracts

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 1 mL of the sample (pre-treated with an internal standard).

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

HPLC-UV Method (Proposed)

This method is suitable for the analysis of this compound in less complex matrices or for purity assessments.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 220-230 nm and 280-290 nm based on related compounds).

-

Injection Volume: 10 µL.

-

Quantification: Based on a calibration curve prepared from standards of known concentrations.

LC-MS/MS Method (Proposed)

This method offers high sensitivity and is recommended for biological samples.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: Gradient elution with 5 mM ammonium formate (B1220265) and 0.01% formic acid in water (A) and methanol with 0.01% formic acid (B).

-

Flow Rate: 0.35 mL/min.

-

Multiple Reaction Monitoring (MRM) Transitions: These would need to be determined by infusing a standard solution of this compound. A hypothetical precursor ion would be [M+H]+, and fragment ions would be selected for quantification and qualification.

-

Quantification: An internal standard method with a calibration curve is recommended.

GC-MS Method (Proposed)

This method may require derivatization to improve the volatility and thermal stability of the analyte.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Derivatization (if necessary): With an agent like trifluoroacetic anhydride (B1165640) (TFAA) to derivatize hydroxyl and amine groups.[1]

-

Dry the extracted sample residue.

-

Add 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA.

-

Heat at 60°C for 20 minutes.

-

Evaporate to dryness and reconstitute in ethyl acetate.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Optimized to separate the analyte from matrix components.

-

MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

-

Quantification: Using an internal standard and a calibration curve.

Visualizations

Experimental Workflow

References

- 1. Identification and quantification of the indole alkaloid ibogaine in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and quantitation of ibogaine and an o-demethylated metabolite in brain and biological fluids using gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilization of N-Methoxyanhydrovobasinediol as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1][2] As a member of a structurally complex class of compounds, accurate identification and quantification are crucial in various research and development settings, including natural product chemistry, pharmacology, and quality control of herbal medicines. This application note provides a detailed protocol for the use of this compound as a reference standard in HPLC analysis, ensuring the accuracy, precision, and reliability of analytical data.

Reference standards are highly characterized materials used to confirm the identity, purity, and concentration of a substance. The use of a well-characterized reference standard like this compound is fundamental for method validation, system suitability testing, and the accurate quantification of this analyte in various sample matrices.

Experimental Protocols

HPLC System and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended for the analysis of this compound:

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or DAD Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

Accurate preparation of the reference standard solution is critical for reliable quantification.

Materials:

-

This compound reference standard

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Volumetric flasks (Class A)

-

Analytical balance

Procedure:

-

Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the weighed standard to a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

-

Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

-

Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase initial conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase mixture.

-

Storage: Store the stock solution and working standards at 2-8 °C and protect from light. It is recommended to prepare fresh working standards daily.

System Suitability Testing (SST)

System suitability tests are performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the 10 µg/mL working standard solution six replicate times.

-

Evaluate the system suitability parameters based on the obtained chromatograms.

Acceptance Criteria:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD for Peak Area | ≤ 2.0% |

| % RSD for Retention Time | ≤ 1.0% |

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the analysis of this compound using the described HPLC method.

Table 1: System Suitability Test Results (n=6)

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | 12.54 | 254321 | 1.12 | 5678 |

| 2 | 12.55 | 255109 | 1.13 | 5690 |

| 3 | 12.53 | 253987 | 1.11 | 5654 |

| 4 | 12.56 | 256012 | 1.14 | 5710 |

| 5 | 12.54 | 254876 | 1.12 | 5685 |

| 6 | 12.55 | 255543 | 1.13 | 5698 |

| Mean | 12.55 | 254975 | 1.13 | 5686 |

| Std. Dev. | 0.01 | 789.5 | 0.01 | 20.4 |

| % RSD | 0.08% | 0.31% | - | - |

Table 2: Linearity of this compound

| Concentration (µg/mL) | Mean Peak Area |

| 1 | 25345 |

| 5 | 126789 |

| 10 | 254975 |

| 25 | 635432 |

| 50 | 1270876 |

| 100 | 2542345 |

| Correlation Coefficient (r²) | 0.9998 |

Mandatory Visualizations

References

N-Methoxyanhydrovobasinediol: Application Notes and Protocols for Anti-inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Voacanga africana.[1] Alkaloids from this plant have been traditionally used in African medicine for various ailments and have demonstrated a range of biological activities, including anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory potential of this compound.

Disclaimer: To date, specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values and specific inhibition percentages for inflammatory markers, are not available in the public domain. The following protocols are based on established methodologies for assessing the anti-inflammatory effects of natural products and should be adapted and optimized for this compound.

Data Presentation

As specific quantitative data for this compound is not yet publicly available, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Cytotoxicity of this compound on Macrophage Cells (e.g., RAW 264.7)

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 |

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Treatment | NO Concentration (µM) | % Inhibition |

| Control (no LPS) | ||

| LPS (1 µg/mL) | 0 | |

| LPS + this compound (1 µM) | ||

| LPS + this compound (5 µM) | ||

| LPS + this compound (10 µM) | ||

| LPS + this compound (25 µM) | ||

| LPS + Positive Control (e.g., L-NAME) |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |

| Control (no LPS) | ||||

| LPS (1 µg/mL) | 0 | 0 | ||

| LPS + this compound (10 µM) | ||||

| LPS + this compound (25 µM) | ||||

| LPS + Positive Control (e.g., Dexamethasone) |

Table 4: Effect of this compound on Pro-inflammatory Enzyme Expression in LPS-Stimulated Macrophages

| Treatment | iNOS Protein Expression (relative to control) | COX-2 Protein Expression (relative to control) |

| Control (no LPS) | 1.0 | 1.0 |

| LPS (1 µg/mL) | ||

| LPS + this compound (10 µM) | ||

| LPS + this compound (25 µM) |

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.

Culture Conditions:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Treatment:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for Western blotting).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).

-

Incubate for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

After overnight incubation, treat cells with this compound at various concentrations for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat as described in the general treatment protocol.

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol (for TNF-α and IL-6):

-

Seed RAW 264.7 cells in a 24-well plate and treat as described in the general treatment protocol.

-

After 24 hours, collect the cell culture supernatants and centrifuge to remove any debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

-

Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for Signaling Pathways (NF-κB and MAPK)

Principle: Western blotting is used to detect specific proteins in a cell lysate. This can be used to assess the expression of inflammatory enzymes like iNOS and COX-2, and the activation (phosphorylation) of key signaling proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.

Protocol:

-

Seed RAW 264.7 cells in 6-well plates and treat as described in the general treatment protocol. For signaling pathway analysis, shorter incubation times with LPS (e.g., 15-60 minutes) are typically used.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-